Riboflavin binding protein from chicken egg white
Overview
Description
Riboflavin, also known as vitamin B2, is a water-soluble vitamin that plays a crucial role in various metabolic processes in the body. It is essential for the conversion of food into energy and the maintenance of overall health. Riboflavin is a key component of coenzymes involved with the growth of cells, energy production, and the breakdown of fats, steroids, and medications . Natural sources of riboflavin include meat, fish, eggs, dairy products, green vegetables, mushrooms, and almonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Riboflavin was initially produced industrially by chemical synthesis. The synthetic process involves the condensation of 3,4-dimethylaniline with ribose to form the ribityl side chain, followed by cyclization to form the isoalloxazine ring .
Industrial Production Methods: Currently, the industrial production of riboflavin relies on fermentation methods using strains of fungi and genetically modified bacteria such as Ashbya gossypii and Bacillus subtilis . These microorganisms are optimized through genetic and metabolic engineering to increase riboflavin yield .
Chemical Reactions Analysis
Types of Reactions: Riboflavin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a precursor of the essential coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are involved in redox reactions of cell metabolism .
Common Reagents and Conditions: Common reagents used in riboflavin reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products: The major products formed from riboflavin reactions are FMN and FAD, which play key roles in various biochemical processes, including energy metabolism and cellular respiration .
Scientific Research Applications
Riboflavin has a wide range of scientific research applications across various fields:
Mechanism of Action
Riboflavin is part of the vitamin B complex, which includes other vitamins such as thiamin (B1), niacin (B3), and pyridoxine (B6). Unlike these vitamins, riboflavin is unique in its role as a precursor to FMN and FAD, which are essential for redox reactions in the body . Other similar compounds include flavin mononucleotide and flavin adenine dinucleotide, which are directly derived from riboflavin .
Comparison with Similar Compounds
- Thiamin (B1)
- Niacin (B3)
- Pyridoxine (B6)
- Flavin mononucleotide (FMN)
- Flavin adenine dinucleotide (FAD)
Riboflavin stands out due to its specific role in energy metabolism and its involvement in a wide range of biochemical processes .
Biological Activity
Riboflavin binding protein (RBP) is a significant component of chicken egg white, playing a crucial role in the transport and availability of riboflavin (vitamin B2) essential for embryonic development. This article explores the biological activity of RBP, including its binding properties, structural characteristics, and physiological roles.
Overview of Riboflavin Binding Protein
RBP is a phosphoglycoprotein with a molecular weight of approximately 29.4 kDa, found predominantly in chicken egg white at concentrations around 0.09% . It binds riboflavin tightly in a 1:1 molar ratio, facilitating its transport to the developing embryo . The protein is synthesized in the oviduct and liver of hens, with variations in glycosylation patterns influencing its function .
Binding Properties
RBP exhibits strong binding affinity for riboflavin and other small molecules, such as biotin and metal ions (Cu²⁺ and Fe³⁺). The binding interactions modify the spectral properties of these ligands, which can be quantitatively analyzed using techniques such as circular dichroism (CD) and fluorescence spectroscopy .
Table 1: Binding Affinity of RBP to Various Ligands
Ligand | Binding Ratio | Binding Affinity |
---|---|---|
Riboflavin | 1:1 | High |
Biotin | 1:1 | Moderate |
Cu²⁺ | Variable | Moderate |
Fe³⁺ | Variable | Moderate |
Structural Characteristics
The crystal structure of RBP reveals a ligand-binding domain characterized by a high degree of cross-linking through disulfide bridges. The presence of phosphorylated motifs is essential for vitamin uptake . The ligand-binding domain's configuration is influenced by these structural features, allowing for effective riboflavin binding .
Figure 1: Crystal Structure of RBP
Crystal Structure
Physiological Role
RBP serves multiple physiological functions:
- Nutrient Transport : It transports riboflavin through the bloodstream into the egg, ensuring that the developing embryo has sufficient access to this vital nutrient .
- Embryonic Development : By providing riboflavin, RBP supports critical metabolic processes during embryogenesis, impacting energy production and growth .
- Bacterial Growth Inhibition : RBP may act as a scavenger for riboflavin, potentially preventing bacterial growth within the egg environment .
Case Studies and Research Findings
Several studies have demonstrated the functional significance of RBP:
- Bitter Inhibition : RBP has been identified as a selective inhibitor for bitter compounds such as quinine and caffeine. It reduces bitterness perception significantly when used as an oral rinse prior to tasting these substances .
- Receptor Interaction : Research indicates that RBP interacts with lipoprotein receptors in avian oocytes. This interaction is essential for the uptake of yolk precursors during oocyte development .
- Variability Among Species : Investigations into different avian species show variability in the concentration and effectiveness of RBP in binding riboflavin, suggesting evolutionary adaptations in nutrient transport mechanisms .
Properties
IUPAC Name |
7,8-dimethyl-10-[(2R,3R,4S)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNGANRZJHBGPY-MBNYWOFBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83-88-5 | |
Record name | riboflavin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758973 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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